N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride
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Overview
Description
N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in synthetic organic chemistry, medicinal chemistry, and agrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride typically involves the reaction of quinoxalin-2-amine with 2,2,2-trifluoroethylamine hydrochloride. This reaction can be catalyzed by iron porphyrin in an aqueous solution, resulting in the N-trifluoroethylation of the quinoxalin-2-amine . The reaction conditions often include the use of primary and secondary anilines as starting materials, with the reaction proceeding via a cascade diazotization/N-trifluoroethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various nucleophiles. The reaction conditions often involve aqueous solutions and controlled temperatures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include N-trifluoroethylated derivatives of quinoxalin-2-amine, which can be further modified to obtain a wide range of fluorinated compounds .
Scientific Research Applications
N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride involves its interaction with molecular targets and pathways. The presence of the trifluoroethyl group enhances the compound’s lipophilicity, metabolic stability, and biological activity . The compound can interact with various enzymes and receptors, leading to its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride include:
- N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 2,2,2-Trifluoroethylamine hydrochloride
- N-(2,2,2-Trifluoroethyl)isatin ketimines
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the quinoxalin-2-amine core with a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)quinoxalin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-15-9-5-14-7-3-1-2-4-8(7)16-9;/h1-5H,6H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMLHBVNYAMWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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